molecular formula C12H17N B2742759 (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine CAS No. 2248209-54-1

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine

Cat. No.: B2742759
CAS No.: 2248209-54-1
M. Wt: 175.275
InChI Key: TVSGMPHOYKKJHT-VIFPVBQESA-N
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Description

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine: is a chiral amine compound with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as indanone and appropriate amines.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Neurotransmitter Analogues: Research into its use as an analogue for neurotransmitters in neurological studies.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with various biological targets, including enzymes and receptors, through its amine group. The exact mechanism of action depends on the specific application and target molecule.

Comparison with Similar Compounds

    (2R)-2-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.

    (2R)-2-(2,3-Dihydro-1H-inden-5-yl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.

Uniqueness:

  • The specific configuration and chain length of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine provide unique steric and electronic properties, making it distinct from its analogues and potentially more suitable for certain applications.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGMPHOYKKJHT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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